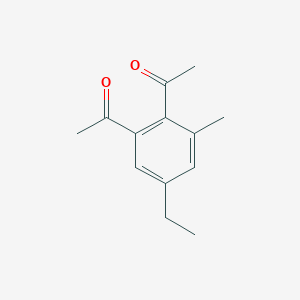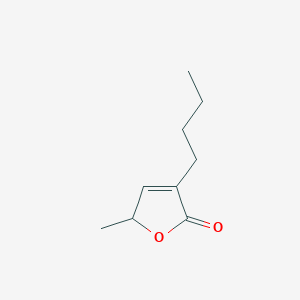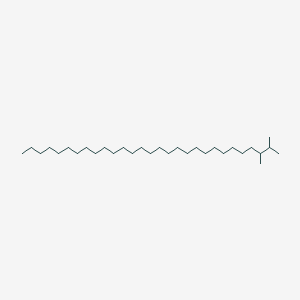
1-Methyl-3-ethyl-5,6-diacetylbenzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-ethyl-5,6-diacetylbenzol is an aromatic compound with a benzene ring substituted by methyl, ethyl, and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-ethyl-5,6-diacetylbenzol typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and an aluminum chloride catalyst to introduce acetyl groups onto the benzene ring. The process can be summarized as follows:
Starting Material: Benzene derivative with methyl and ethyl groups.
Reagents: Acetyl chloride (CH₃COCl), aluminum chloride (AlCl₃).
Conditions: The reaction is carried out under anhydrous conditions at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-ethyl-5,6-diacetylbenzol can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-Methyl-3-ethyl-5,6-diacetylbenzol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-ethyl-5,6-diacetylbenzol involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparación Con Compuestos Similares
1-Methyl-3-ethylbenzene: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
1-Methyl-3-ethyl-4-acetylbenzene: Contains only one acetyl group, resulting in different chemical properties and reactivity.
1-Methyl-3,5-diacetylbenzene: Similar structure but lacks the ethyl group, affecting its overall chemical behavior.
Uniqueness: 1-Methyl-3-ethyl-5,6-diacetylbenzol is unique due to the presence of both methyl, ethyl, and two acetyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
103376-15-4 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(2-acetyl-5-ethyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-5-11-6-8(2)13(10(4)15)12(7-11)9(3)14/h6-7H,5H2,1-4H3 |
Clave InChI |
HONXZIWKCKSQRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)

![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
